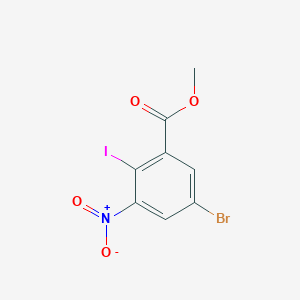

Methyl 5-bromo-2-iodo-3-nitrobenzoate

Description

Overview of Halogenated Nitrobenzoate Derivatives in Academic Organic Chemistry

Within the broader family of polysubstituted nitrobenzoate esters, halogenated derivatives have garnered considerable attention in academic and industrial research. The presence of one or more halogen atoms (F, Cl, Br, I) on the aromatic ring further modulates the reactivity of the molecule. Halogens act as versatile handles for a wide array of chemical transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmaceuticals, agrochemicals, and materials.

The specific nature and position of the halogen, nitro, and ester groups on the benzene (B151609) ring dictate the regioselectivity and rate of these reactions. For instance, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. This predictable reactivity allows for the selective introduction of new functional groups, a cornerstone of modern synthetic strategy.

Methyl 5-bromo-2-iodo-3-nitrobenzoate as a Complex Functionalized Aromatic Building Block

The synthesis of such a polysubstituted aromatic compound is a multi-step process that requires careful consideration of the directing effects of the substituents. A plausible synthetic route would likely involve the esterification of the corresponding carboxylic acid, 5-bromo-2-iodo-3-nitrobenzoic acid. The synthesis of this acid would, in turn, likely commence from a simpler substituted benzoic acid or toluene (B28343) derivative, followed by a carefully orchestrated sequence of nitration, bromination, and iodination reactions. The precise order of these electrophilic aromatic substitution reactions is critical to achieving the desired substitution pattern. For instance, the synthesis of a related compound, methyl 5-bromo-2-methyl-3-nitrobenzoate, can be achieved by the esterification of 5-bromo-2-methyl-3-nitrobenzoic acid.

The utility of this compound as a building block lies in its potential to participate in a variety of chemical transformations to generate more complex heterocyclic structures, which are prevalent in medicinally important compounds. sciepub.comopenmedicinalchemistryjournal.com The nitro group can be reduced to an amine, which can then be used in the formation of various nitrogen-containing heterocycles. The halogen substituents, as mentioned, are prime candidates for cross-coupling reactions, enabling the introduction of a wide range of alkyl, aryl, or vinyl groups.

Below are the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 855749-51-8 |

| Molecular Formula | C₈H₅BrINO₄ |

| Molecular Weight | 385.94 g/mol |

Properties

IUPAC Name |

methyl 5-bromo-2-iodo-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrINO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOFEGROEWKXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrINO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Methyl 5 Bromo 2 Iodo 3 Nitrobenzoate

Nucleophilic Aromatic Substitution Reactions on the Halogenated Aromatic Ring

The benzene (B151609) ring in Methyl 5-bromo-2-iodo-3-nitrobenzoate is electron-deficient due to the presence of the strongly electron-withdrawing nitro group and the moderately deactivating methyl ester group. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles, leading to nucleophilic aromatic substitution (SNAr) reactions.

Reactivity of Bromo and Iodo Substituents Towards Various Nucleophiles

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitro group is ortho to the iodine atom and meta to the bromine atom.

The general trend for leaving group ability in SNAr reactions is F > Cl ≈ Br > I. This is because the more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, the strength of the carbon-halogen bond also plays a role, with the C-I bond being the weakest and the C-F bond being the strongest.

For this compound, the iodine atom is positioned ortho to the activating nitro group, while the bromine atom is meta. This positioning significantly influences their reactivity. The nitro group can effectively stabilize the negative charge of the Meisenheimer complex formed during the substitution of the ortho-iodo substituent through resonance. This stabilization is less pronounced for the meta-bromo substituent. Consequently, nucleophilic attack is expected to preferentially occur at the carbon bearing the iodine atom.

Common nucleophiles used in SNAr reactions include alkoxides (like sodium methoxide), amines, and thiolates. The choice of nucleophile can influence the reaction rate and product distribution. Steric hindrance can also play a role; bulky nucleophiles may react more slowly.

Interactive Data Table: Predicted Reactivity of Halogen Substituents in this compound towards Nucleophiles

| Nucleophile | Predicted Site of Substitution | Rationale |

| Sodium Methoxide (B1231860) | Iodine | The strong activation by the ortho-nitro group makes the C-I bond highly susceptible to nucleophilic attack. |

| Ammonia | Iodine | Similar to methoxide, the electronic activation by the nitro group directs the substitution to the ortho position. |

| Piperidine | Iodine | Despite being a bulkier nucleophile, the electronic factors favoring substitution at the iodo-position are expected to dominate. |

Influence of the Nitro and Ester Groups on Substitution Mechanisms

The nitro group is a powerful activating group for SNAr reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the aromatic ring. This makes the ring more electrophilic and thus more reactive towards nucleophiles. The resonance stabilization of the Meisenheimer complex, particularly when the nitro group is ortho or para to the leaving group, is a key factor in accelerating the reaction rate.

Reduction Chemistry of the Nitro Functionality

The nitro group is readily reducible to an amino group, a transformation of significant synthetic importance. The challenge in reducing the nitro group of this compound lies in achieving selectivity while preserving the halogen and ester functionalities.

Selective Reduction to Amino Derivatives

The reduction of a nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. To obtain the corresponding aniline (B41778) derivative, the reduction must go to completion. The presence of the bromo and iodo substituents introduces the possibility of hydrodehalogenation as a side reaction, particularly with certain catalytic hydrogenation methods.

Selective reduction is crucial to avoid the undesired loss of the halogen atoms. The resulting amino-dihalogenated benzoate (B1203000) would be a valuable intermediate for further synthetic transformations, such as diazotization followed by substitution reactions.

Exploration of Catalytic and Stoichiometric Reduction Methods

A variety of methods are available for the reduction of nitroarenes, each with its own advantages and limitations regarding chemoselectivity.

Catalytic Hydrogenation:

Palladium on Carbon (Pd/C): While a common and efficient catalyst for nitro reduction, Pd/C can also catalyze the hydrodehalogenation of aryl halides. The reactivity towards dehalogenation generally follows the order I > Br > Cl. Therefore, using Pd/C for the reduction of this compound would likely result in the loss of the iodine and possibly the bromine atom.

Raney Nickel: This catalyst is often a better choice when dehalogenation is a concern. It can effectively reduce nitro groups while leaving aryl halides intact under carefully controlled conditions.

Platinum-based catalysts: These are also effective but can be less chemoselective than other options.

Stoichiometric Reduction Methods:

Tin(II) Chloride (SnCl2): This is a classic and widely used method for the selective reduction of nitro groups in the presence of other reducible functionalities, including halogens and esters. The reaction is typically carried out in an acidic medium, such as hydrochloric acid, or in an organic solvent like ethanol (B145695).

Iron (Fe) powder: Reduction with iron in the presence of an acid (like acetic acid or ammonium (B1175870) chloride) is another mild and chemoselective method for converting nitroarenes to anilines. It is generally tolerant of a wide range of functional groups.

Sodium Dithionite (Na2S2O4): This reagent can also be used for the selective reduction of nitro groups, often in a biphasic system with an organic solvent and water.

Interactive Data Table: Comparison of Reduction Methods for the Nitro Group

| Reagent/Catalyst | Typical Conditions | Advantages | Potential Drawbacks for this Substrate |

| H2, Pd/C | Methanol (B129727), room temperature | High efficiency | High risk of dehalogenation (loss of I and Br) |

| H2, Raney Ni | Ethanol, room temperature/slight pressure | Lower risk of dehalogenation than Pd/C | May still cause some dehalogenation |

| SnCl2·2H2O | Ethanol, reflux | High chemoselectivity, tolerates halogens and esters | Stoichiometric amounts of tin salts are produced as waste |

| Fe, NH4Cl | Ethanol/Water, reflux | Inexpensive, good chemoselectivity | Heterogeneous reaction, may require longer reaction times |

Ester Hydrolysis and Transesterification Processes

The methyl ester group in this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester.

Ester Hydrolysis: Hydrolysis can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The equilibrium can be driven towards the products by using a large excess of water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. The rate of saponification is influenced by steric and electronic factors. Steric hindrance around the carbonyl group can slow down the reaction. The presence of electron-withdrawing groups on the benzene ring generally facilitates the nucleophilic attack of the hydroxide ion on the carbonyl carbon, thus increasing the rate of hydrolysis.

For this compound, the presence of the bulky iodine atom in the ortho position to the ester group could introduce some steric hindrance, potentially slowing down the rate of hydrolysis compared to an unsubstituted methyl benzoate. However, the strong electron-withdrawing effects of the nitro and halogen substituents would be expected to enhance the electrophilicity of the carbonyl carbon and accelerate the reaction.

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol in the presence of an acid catalyst would lead to the formation of Ethyl 5-bromo-2-iodo-3-nitrobenzoate. This is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the original alcohol (methanol in this case) as it is formed.

Acid- and Base-Catalyzed Hydrolysis of the Methyl Ester

The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 5-bromo-2-iodo-3-nitrobenzoic acid, can be achieved under both acidic and basic conditions. The reaction mechanism and rate are significantly influenced by the electronic effects of the substituents on the benzene ring.

Under base-catalyzed conditions , the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the methoxide ion, followed by an acid-base workup, yields the carboxylate salt which is then protonated to give the carboxylic acid. The presence of the electron-withdrawing nitro group, as well as the bromo and iodo substituents, is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate.

In acid-catalyzed hydrolysis , the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. This is followed by a series of proton transfer steps and the elimination of methanol to yield the carboxylic acid. While the reaction is feasible, the base-catalyzed pathway is generally more common for the hydrolysis of benzoate esters.

A hypothetical comparison of reaction conditions for the hydrolysis of this compound is presented in Table 1.

Table 1: Hypothetical Reaction Conditions for the Hydrolysis of this compound

| Catalyst | Reagents and Conditions | Expected Outcome |

| Base | 1. NaOH (aq), Heat2. HCl (aq) | High yield of 5-bromo-2-iodo-3-nitrobenzoic acid |

| Acid | H₂SO₄ (aq), Heat | Formation of 5-bromo-2-iodo-3-nitrobenzoic acid |

Scope and Limitations of Transesterification Reactions

Transesterification of this compound involves the substitution of the methoxy (B1213986) group with a different alkoxy group from another alcohol. This reaction can be catalyzed by either an acid or a base.

The general mechanism for acid-catalyzed transesterification is similar to that of acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. In the base-catalyzed process, an alkoxide, generated by the reaction of the alcohol with a strong base, serves as the nucleophile.

The scope of this reaction is generally broad, allowing for the synthesis of a variety of esters. However, the reaction is an equilibrium process. To drive the reaction towards the desired product, the reactant alcohol is often used in large excess, or the methanol by-product is removed as it is formed. Steric hindrance can be a limiting factor; bulkier alcohols will react more slowly or may require more forcing conditions.

Table 2 outlines the expected outcomes for the transesterification of this compound with different alcohols.

Table 2: Predicted Scope of Transesterification of this compound

| Reactant Alcohol | Catalyst | Expected Product | Potential Limitations |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 5-bromo-2-iodo-3-nitrobenzoate | Equilibrium reaction; requires excess ethanol. |

| Isopropanol | NaOiPr (catalytic) | Isopropyl 5-bromo-2-iodo-3-nitrobenzoate | Slower reaction rate due to steric hindrance. |

| tert-Butanol | H₂SO₄ (catalytic) | tert-Butyl 5-bromo-2-iodo-3-nitrobenzoate | Very slow reaction; potential for elimination side reactions. |

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms, iodine and bromine, on the aromatic ring of this compound allows for selective cross-coupling reactions, as the reactivity of aryl halides in these reactions typically follows the order I > Br > Cl.

Suzuki-Miyaura Coupling at Bromo and Iodo Positions

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the catalytic cycle, it is possible to achieve selective coupling at the iodo position.

By carefully controlling the reaction conditions, such as temperature and the choice of catalyst and base, a boronic acid can be coupled selectively at the C-2 position (iodo). A subsequent Suzuki-Miyaura coupling can then be performed at the C-5 position (bromo), often under more forcing conditions, to introduce a different aryl or vinyl group. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted biaryl compounds.

Table 3 illustrates the expected selectivity in the Suzuki-Miyaura coupling of this compound.

Table 3: Selective Suzuki-Miyaura Coupling of this compound

| Position of Coupling | Coupling Partner | Catalyst System | Expected Product |

| C-2 (Iodo) | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, mild conditions | Methyl 5-bromo-3-nitro-[1,1'-biphenyl]-2-carboxylate |

| C-5 (Bromo) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, elevated temperature | Methyl 2-iodo-4'-methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylate |

Other Palladium-Catalyzed Transformations (e.g., Sonogashira, Heck)

Similar to the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions are expected to show selectivity for the iodo position over the bromo position.

The Sonogashira reaction couples an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org For this compound, this reaction would be expected to occur preferentially at the C-2 position under mild conditions to yield a 2-alkynyl-5-bromo-3-nitrobenzoate derivative. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org

The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org Again, selective coupling at the C-2 position of this compound with an alkene like methyl acrylate (B77674) would be anticipated under appropriate conditions, leading to the formation of a substituted cinnamate (B1238496) derivative. wikipedia.org

Table 4 summarizes the expected outcomes for these selective transformations.

Table 4: Predicted Selectivity in Sonogashira and Heck Reactions

| Reaction Type | Coupling Partner | Catalyst System | Expected Product at C-2 |

| Sonogashira | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Methyl 5-bromo-3-nitro-2-(phenylethynyl)benzoate |

| Heck | Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Methyl 5-bromo-2-(2-(methoxycarbonyl)vinyl)-3-nitrobenzoate |

Intramolecular Cyclization and Rearrangement Pathways

Ring-Closure Reactions Involving Aromatic Halides and Other Functionalities

While this compound itself does not possess the necessary functionalities for a direct intramolecular cyclization, it serves as a valuable precursor for such reactions. Following initial modifications, such as the introduction of a nucleophilic group via one of the cross-coupling reactions described above, intramolecular cyclization can be a powerful strategy for the synthesis of heterocyclic compounds.

For example, if a Sonogashira coupling is performed to introduce a terminal alkyne with a tethered hydroxyl group, a subsequent intramolecular cyclization could lead to the formation of a furan (B31954) or pyran ring fused to the benzene ring. Similarly, the introduction of an amine-containing substituent could pave the way for the synthesis of nitrogen-containing heterocycles. The specific conditions for such cyclizations would depend on the nature of the introduced functional group and the desired ring system.

Mechanistic Insights into Cyclization Selectivity of this compound Remain Elusive in Publicly Available Research

Detailed mechanistic studies elucidating the cyclization selectivity for this compound, specifically concerning the competitive formation of endocyclic versus exocyclic products, are not extensively documented in publicly available scientific literature. While the reactivity of substituted nitroaromatic compounds is a broad area of chemical research, specific investigations into the intramolecular cyclization pathways of this particular halogenated nitrobenzoate are scarce.

Generally, the regioselectivity of such cyclization reactions is governed by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed, including the choice of catalyst, solvent, and temperature. For a molecule like this compound, several theoretical reaction pathways could be envisioned, but without experimental data, any discussion of mechanistic insights remains speculative.

The electronic effects of the substituents on the benzene ring play a crucial role. The nitro group at the 3-position is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution. The bromine and iodine atoms at positions 5 and 2, respectively, also contribute to the electronic environment and introduce significant steric bulk.

In hypothetical cyclization reactions, for instance, those catalyzed by transition metals like palladium which are common for aryl halides, the regiochemical outcome (i.e., the formation of an endocyclic or exocyclic ring system) would depend on the nature of the tethered nucleophile and the geometry of the transition state. The relative rates of competing cyclization pathways would determine the product distribution.

Due to the absence of specific research data on the cyclization of this compound, a data table illustrating research findings on its cyclization selectivity cannot be constructed.

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For Methyl 5-bromo-2-iodo-3-nitrobenzoate, the spectra are expected to be dominated by vibrations associated with the ester, nitro, and substituted benzene (B151609) ring functionalities.

The carbonyl (C=O) stretching vibration of the methyl ester group is anticipated to appear as a strong band in the FTIR spectrum, typically in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of both electron-withdrawing (nitro and halogen) groups is likely to shift this band to a higher wavenumber. The C-O stretching vibrations of the ester group would produce strong bands in the 1200-1300 cm⁻¹ region.

The nitro group (NO₂) vibrations are also characteristic. The asymmetric and symmetric stretching vibrations are expected to give rise to strong absorption bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The positions of these bands are sensitive to the electronic environment and steric hindrance from adjacent bulky iodine atoms.

Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the intensity and position of these bands. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹, with the C-I stretch appearing at a lower wavenumber than the C-Br stretch due to the heavier mass of the iodine atom.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the nitro group and the benzene ring are expected to be particularly strong in the Raman spectrum.

Table 1: Expected FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carbonyl (C=O) | Stretch | 1720 - 1740 | Strong (FTIR) |

| Ester (C-O) | Stretch | 1200 - 1300 | Strong (FTIR) |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1550 | Strong (FTIR) |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 | Strong (FTIR), Strong (Raman) |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic (=C-H) | Stretch | > 3000 | Medium |

| C-Br | Stretch | < 700 | Medium |

| C-I | Stretch | < 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The two aromatic protons are in different chemical environments and are expected to appear as doublets due to meta-coupling. The proton at the C6 position is likely to be downfield shifted due to the deshielding effects of the adjacent nitro group and the iodine atom. The proton at the C4 position will also be deshielded by the adjacent bromine and nitro groups. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the 160-170 ppm region. The aromatic carbons will show a range of chemical shifts depending on the attached substituents. The carbons bearing the iodine (C2), nitro (C3), and bromine (C5) groups will be significantly influenced by these electronegative and heavy atoms. The carbon attached to the iodine atom (C2) is expected to be shielded (appear at a lower ppm value) due to the "heavy atom effect," while the carbons attached to the nitro (C3) and bromine (C5) groups will be deshielded. The methyl carbon of the ester group will appear as an upfield signal, typically around 52-55 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic H (C4) | 7.8 - 8.2 | d |

| ¹H | Aromatic H (C6) | 8.0 - 8.4 | d |

| ¹H | Methyl (-OCH₃) | 3.8 - 4.0 | s |

| ¹³C | Carbonyl (C=O) | 160 - 170 | s |

| ¹³C | Aromatic (C1) | 130 - 135 | s |

| ¹³C | Aromatic (C2-I) | 90 - 100 | s |

| ¹³C | Aromatic (C3-NO₂) | 145 - 155 | s |

| ¹³C | Aromatic (C4) | 125 - 130 | d |

| ¹³C | Aromatic (C5-Br) | 115 - 125 | s |

| ¹³C | Aromatic (C6) | 135 - 140 | d |

| ¹³C | Methyl (-OCH₃) | 52 - 55 | q |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₈H₅BrINO₄), the molecular ion peak ([M]⁺) would be expected. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, which will be complex due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). This characteristic isotopic distribution provides a definitive confirmation of the presence of bromine.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula.

The fragmentation pattern in the mass spectrum would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Cleavage of the C-I and C-Br bonds is also a probable fragmentation pathway. The loss of the nitro group (-NO₂) or nitric oxide (-NO) is another common fragmentation route for nitroaromatic compounds. Analysis of these fragment ions can provide further confirmation of the molecular structure. For the related compound, methyl 2-amino-5-bromo-3-iodobenzoate, the molecular ion peak (M+) has been observed at m/z 354.9 chemicalbook.com.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the planarity of the benzene ring and the orientation of the substituents. Steric hindrance between the bulky iodine atom at the C2 position and the adjacent nitro group at C3 and the methyl ester group at C1 is expected to cause some distortion from ideal geometries. The nitro group and the carbonyl group of the ester may be twisted out of the plane of the benzene ring to relieve this steric strain.

Furthermore, X-ray crystallography would elucidate the supramolecular structure, revealing any intermolecular interactions such as halogen bonding (involving the bromine and iodine atoms), and π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the crystal lattice.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The benzene ring and the conjugated system involving the carbonyl and nitro groups will give rise to strong π → π* transitions, likely in the ultraviolet region. The presence of the various substituents will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted methyl benzoate (B1203000). The n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups, would appear as a weaker absorption band at a longer wavelength. The exact positions and intensities of these absorption maxima are dependent on the solvent used for the measurement.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of Methyl 5-bromo-2-iodo-3-nitrobenzoate. DFT methods balance computational cost and accuracy, making them a popular choice for molecules of this size.

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and subsequent electronic property calculations. The results would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Illustrative Value Range for Similar Compounds | Significance for this compound |

| HOMO Energy | -6.0 to -7.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -2.5 to -4.0 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 3.0 to 4.5 eV | Reflects the molecule's excitability and chemical reactivity. |

| Dipole Moment | 2.0 to 4.0 D | Quantifies the overall polarity of the molecule arising from the asymmetric substitution. |

Note: The values in this table are illustrative and represent typical ranges for halogenated nitroaromatic compounds. Specific calculated values for this compound would require a dedicated computational study.

Analysis of Aromaticity and Substituent Effects on Electron Distribution

The aromaticity of the benzene (B151609) ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely show a reduction in aromaticity compared to unsubstituted benzene due to the presence of multiple electron-withdrawing groups.

The substituents have a profound effect on the electron distribution within the benzene ring:

Nitro Group (-NO₂): As a strong deactivating group, it withdraws electron density from the ring through both resonance and inductive effects. This significantly reduces the ring's nucleophilicity.

Halogens (-Br, -I): Bromine and iodine are deactivating groups due to their strong inductive electron withdrawal. However, they can donate electron density to the ring via resonance. In polysubstituted systems, the interplay of these effects is complex.

Methyl Ester Group (-COOCH₃): This group is also deactivating and withdraws electron density from the ring, primarily through its inductive effect.

The combined effect of these substituents leads to a highly electron-deficient aromatic ring. A Molecular Electrostatic Potential (MEP) map, another output of quantum chemical calculations, would visually represent this electron distribution. The map would likely show a large, positive potential (blue/green region) over the aromatic ring, indicating its susceptibility to nucleophilic attack, and a negative potential (red/yellow region) around the oxygen atoms of the nitro and ester groups.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound, including the preferred orientation of its substituents, can be determined through conformational analysis and geometry optimization. Due to the presence of bulky substituents (iodine and the methyl ester group) adjacent to each other, steric hindrance is expected to play a significant role in the molecule's conformation.

Computational methods can be used to rotate the C-C and C-O bonds of the methyl ester group to identify the lowest energy conformer. It is anticipated that the planar arrangement of the ester group with the benzene ring might be distorted to alleviate steric strain between the carbonyl oxygen and the iodine atom. The nitro group may also twist out of the plane of the ring to minimize steric clashes with the adjacent bromine atom.

Geometry optimization calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation.

Table 2: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Predicted Trend | Rationale |

| C-I Bond Length | Elongated compared to standard values | Steric repulsion from the adjacent methyl ester group. |

| C-NO₂ Dihedral Angle | Non-zero (out-of-plane) | To minimize steric hindrance with the neighboring bromine atom. |

| C-COOCH₃ Dihedral Angle | Non-zero (out-of-plane) | To minimize steric hindrance with the neighboring iodine atom. |

Note: These are predicted trends based on the principles of steric hindrance. Actual values would be determined through specific calculations.

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry can be employed to model the energetics of potential reactions involving this compound. For instance, the mechanism of nucleophilic aromatic substitution (SₙAr), a common reaction for electron-deficient aromatic rings, could be investigated.

By mapping the potential energy surface of the reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate. Characterizing the geometry and energy of these transition states is crucial for understanding the reaction's feasibility and kinetics. For an SₙAr reaction, this would involve modeling the formation of the Meisenheimer complex, a key intermediate.

The calculations would provide the activation energy for the reaction, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Given the highly electron-deficient nature of the ring, it is expected that the activation energy for nucleophilic attack would be relatively low.

Prediction of Reactivity and Selectivity in Organic Transformations

The computational data gathered from the analyses described above can be integrated to predict the reactivity and selectivity of this compound in various organic transformations.

Reactivity: The low-lying LUMO and the electron-deficient nature of the aromatic ring strongly suggest that the primary mode of reactivity will be nucleophilic aromatic substitution. The presence of multiple deactivating groups makes the ring highly unreactive towards electrophilic aromatic substitution.

Selectivity: In an SₙAr reaction, a nucleophile could potentially replace either the bromine or the iodine atom. Computational modeling of the transition states for both pathways can predict which substitution is more favorable. The iodine atom, being a better leaving group and located at a sterically hindered position activated by the nitro group, is a likely site for nucleophilic attack. The relative energies of the transition states would provide a quantitative measure of this selectivity.

Furthermore, calculated atomic charges and Fukui functions can be used to identify the most electrophilic sites on the molecule, further refining predictions of where a nucleophile is most likely to attack.

Synthetic Transformations and Derivative Synthesis

Functional Group Interconversions of Halogen Substituents

The presence of both an iodo and a bromo substituent on the aromatic ring offers opportunities for selective functionalization. The carbon-iodine (C-I) bond is generally less stable and more reactive than the carbon-bromine (C-Br) bond, particularly in metal-catalyzed cross-coupling reactions and halogen-metal exchange. This difference in reactivity is the cornerstone of selective transformations.

The existing halogen atoms can be exchanged for other halogens, a process that can alter the reactivity of the molecule for subsequent steps.

Halogen Exchange Reactions: Metal-catalyzed halogen exchange reactions provide a pathway to replace one halogen with another. For instance, aryl iodides can be synthesized from the corresponding aryl bromides, and aryl bromides from aryl chlorides. psu.edu While less common, the conversion of an aryl iodide to an aryl bromide or chloride is also possible under specific conditions. For Methyl 5-bromo-2-iodo-3-nitrobenzoate, a selective exchange of the iodine atom is conceivable. Copper-mediated halogen exchange, for example using CuI with a suitable ligand and a halide source, could potentially convert the iodo-substituted position to a bromo or chloro group. psu.edu Nickel catalysis has also been employed for the conversion of aryl bromides to chlorides using sodium hypochlorite (B82951) as the chlorine source. psu.edu

Hydrogen-Deuterium Exchange: As a form of electrophilic substitution, the aromatic protons of nitroaromatics can be exchanged for deuterium. Silver-catalyzed hydrogen-isotope exchange has been shown to be effective for halogen-containing nitroaromatics, providing a method to introduce isotopic labels. acs.org

The conversion of the C-X bond (where X = Br, I) to a C-Metal bond is a fundamental transformation that opens up a plethora of synthetic possibilities by turning the electrophilic carbon into a nucleophilic one.

Lithium-Halogen Exchange: This is a rapid and efficient method to generate organolithium species. The rate of exchange follows the trend I > Br > Cl, which allows for high regioselectivity when multiple halogens are present. wikipedia.orgprinceton.edu When this compound is treated with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures, the exchange is expected to occur selectively at the more reactive C-I bond at the C-2 position. This would yield the corresponding aryllithium intermediate, which can then be trapped with various electrophiles.

Grignard Reagent Formation: The formation of a Grignard reagent can be achieved by reacting the aryl halide with magnesium metal. wikipedia.org Similar to lithium-halogen exchange, the reactivity order is I > Br > Cl. Therefore, reacting this compound with magnesium would preferentially form the Grignard reagent at the C-2 position. Activating agents like iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction on the magnesium surface. wikipedia.org A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can also be used to facilitate bromo-metal exchange under non-cryogenic conditions, which is particularly useful for substrates with other sensitive functional groups. nih.gov

The resulting arylmetal reagents are powerful intermediates for forming new carbon-carbon and carbon-heteroatom bonds.

Table 1: Predicted Conditions for Arylmetal Reagent Formation

| Reaction Type | Reagent | Solvent | Expected Intermediate | Reference |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium or t-Butyllithium | THF or Diethyl Ether | Methyl 5-bromo-2-lithio-3-nitrobenzoate | wikipedia.org |

| Grignard Formation | Mg turnings, I2 (cat.) | THF or Diethyl Ether | Methyl 5-bromo-2-(magnesiobromide)-3-nitrobenzoate | wikipedia.org |

| Halogen-Magnesium Exchange | i-PrMgCl·LiCl | THF | Methyl 5-bromo-2-(magnesiochloride)-3-nitrobenzoate | nih.gov |

Derivatization of the Nitro Group

The nitro group is a strong electron-withdrawing group that can be transformed into various other nitrogen-containing functionalities, most commonly the amino group. This conversion dramatically changes the electronic properties of the aromatic ring, turning a deactivating, meta-directing substituent into a powerful activating, ortho, para-directing one.

The reduction of the nitro group can yield different products depending on the reagents and conditions used.

Reduction to Amines: The most common transformation is the reduction to an amine (NH₂). Several methods are available for this purpose.

Metals in Acidic Media: Reagents like iron (Fe) in acetic acid or hydrochloric acid, and tin(II) chloride (SnCl₂) in hydrochloric acid are classic choices for nitro group reduction. These methods are generally robust and cost-effective.

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel is a very effective method. However, a significant challenge with halogenated compounds is the potential for hydrodehalogenation (loss of the halogen atom). The C-I bond is particularly susceptible to cleavage under these conditions. Raney Nickel is sometimes preferred over Pd/C when trying to avoid dehalogenation of aryl chlorides and bromides. Careful selection of catalyst and reaction conditions is crucial to achieve chemoselective reduction of the nitro group while preserving the C-Br and C-I bonds.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a palladium catalyst can sometimes offer milder conditions and improved selectivity.

Partial Reduction: Under controlled conditions, partial reduction of the nitro group can lead to other functionalities.

Hydroxylamines: Reduction with reagents like zinc dust in the presence of ammonium chloride can yield the corresponding N-arylhydroxylamine.

Azo and Azoxy Compounds: The use of reducing agents like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds typically leads to the formation of symmetrical azo compounds (Ar-N=N-Ar).

Table 2: Reagents for Nitro Group Reduction

| Product | Reagent System | Potential Issues | Reference |

|---|---|---|---|

| Amine | Fe / HCl or NH4Cl | Generally chemoselective | Generic |

| Amine | SnCl2·2H2O | Generally chemoselective | Generic |

| Amine | H2, Pd/C | High risk of dehalogenation (especially C-I) | Generic |

| Hydroxylamine (B1172632) | Zn / NH4Cl | Requires careful control | psu.edu |

| Azo compound | LiAlH4 | Reduces ester group as well | Generic |

The reduction product, Methyl 3-amino-5-bromo-2-iodobenzoate , is a versatile intermediate itself. The newly introduced amino group can be further modified, and its strong activating nature influences the reactivity of the aromatic ring and the remaining halogens. A closely related compound, Methyl 2-amino-5-bromo-3-iodobenzoate, has been synthesized and serves as a model for reactivity. chemicalbook.com

Reactions of the Amino Group: The amino group can undergo standard transformations, such as acylation to form amides, or diazotization with nitrous acid (HNO₂) to form a diazonium salt. This diazonium salt is a valuable intermediate that can be converted into a wide range of functional groups (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I and C-Br bonds in the amino-substituted benzoate (B1203000) remain available for cross-coupling reactions. The increased electron density on the ring due to the amino group can facilitate the oxidative addition step in catalytic cycles.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. organic-chemistry.orgwikipedia.orglibretexts.org Due to the higher reactivity of the C-I bond, selective coupling at the C-2 position is expected. For example, reaction with a terminal alkyne like phenylacetylene (B144264) using a Pd/Cu catalyst system would likely yield Methyl 3-amino-5-bromo-2-(phenylethynyl)benzoate. nih.gov

Suzuki and Stille Couplings: Similarly, Suzuki coupling (with an organoboron reagent) or Stille coupling (with an organotin reagent) can be used to form new C-C bonds selectively at the C-2 position. harvard.eduorganic-chemistry.orgwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction can be used to form an additional C-N bond by reacting the aryl halide with an amine in the presence of a palladium catalyst. nih.govchemspider.com This would allow for the synthesis of diaminobenzoate derivatives.

Ester Moiety Transformations

The methyl ester group can be transformed into other functional groups, most notably a carboxylic acid through hydrolysis.

Ester Hydrolysis (Saponification): The conversion of the methyl ester to the corresponding carboxylic acid, 5-bromo-2-iodo-3-nitrobenzoic acid, can be achieved via hydrolysis. However, the ester is sterically hindered by the two large ortho substituents (iodo and nitro groups). Therefore, standard hydrolysis conditions may be slow or ineffective. More forcing conditions, such as using a strong base (e.g., NaOH or KOH) in a mixture of solvents like water and methanol (B129727) at elevated temperatures, may be required. wikipedia.org Alternatively, methods developed for the hydrolysis of hindered esters, such as using potassium tert-butoxide in DMSO or employing non-aqueous conditions with NaOH in a methanol/dichloromethane mixture, could prove more efficient. wikipedia.org

Transesterification: The methyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst. This reaction is also subject to the same steric hindrance effects.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. However, LiAlH₄ would also reduce the nitro group, likely to an azo compound, leading to a more complex transformation.

Amidation: The ester can be converted directly to an amide by heating with an amine, although this reaction is often slow and requires high temperatures. A more common route is to first hydrolyze the ester to the carboxylic acid, convert the acid to a more reactive acyl chloride (e.g., with SOCl₂), and then react the acyl chloride with an amine.

Regioselective Modifications of the Benzoate Ring System

The presence of two different halogen atoms, bromine and iodine, on the aromatic ring allows for regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in these reactions due to its lower bond dissociation energy. This difference in reactivity enables selective functionalization at the C-2 position.

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl group. Research on related poly-iodinated aromatic compounds has demonstrated that Sonogashira couplings occur with high regioselectivity at the most reactive C-I bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

By carefully controlling the reaction conditions, it is possible to selectively replace the iodine atom while leaving the bromine atom intact for subsequent transformations.

Table 3: Regioselective Cross-Coupling Reactions

| Reaction Type | Reagents and Conditions | Expected Product (Major) |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Methyl 5-bromo-2-aryl-3-nitrobenzoate |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) catalyst, Base | Methyl 5-bromo-2-(alkynyl)-3-nitrobenzoate |

| Heck Coupling | Alkene, Pd catalyst, Base | Methyl 5-bromo-2-(alkenyl)-3-nitrobenzoate |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | Methyl 5-bromo-2-(amino)-3-nitrobenzoate |

Synthesis of Complex Polycyclic and Heterocyclic Scaffolds Utilizing this compound

This compound is an excellent starting material for the synthesis of more complex molecular frameworks, including polycyclic and heterocyclic systems. The general strategy involves initial functionalization via cross-coupling reactions, followed by reduction of the nitro group and subsequent intramolecular cyclization.

For instance, a Sonogashira coupling at the C-2 position with a terminal alkyne would yield a 2-alkynyl-5-bromo-3-nitrobenzoate derivative. The nitro group can then be reduced to an amine using reagents such as tin(II) chloride or catalytic hydrogenation. The resulting amino group can then undergo intramolecular cyclization with the adjacent alkynyl group, often promoted by a transition metal catalyst, to form a substituted indole (B1671886) or other fused heterocyclic systems. The remaining bromine atom at the C-5 position can be used for further diversification of the resulting heterocyclic core.

Similarly, a Suzuki coupling followed by nitro group reduction and intramolecular amidation could lead to the formation of phenanthridinone derivatives or other nitrogen-containing polycyclic aromatic compounds. The versatility of the functional groups on the starting material allows for the strategic construction of a wide array of complex molecules.

Applications in Advanced Organic Synthesis

Role as a Versatile Intermediate in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. The distinct reactivity of the functional groups in Methyl 5-bromo-2-iodo-3-nitrobenzoate makes it an ideal candidate for such processes.

The iodo group, being more reactive than the bromo group in many palladium-catalyzed cross-coupling reactions, can be selectively functionalized first. For instance, a Sonogashira coupling could be performed at the iodo position, followed by a Suzuki or Heck reaction at the bromo position. This sequential reactivity allows for the controlled introduction of different substituents. Furthermore, the nitro group can be reduced to an amine, which can then participate in a subsequent cyclization or condensation reaction, forming the basis for a cascade sequence.

A hypothetical cascade reaction could involve an initial palladium-catalyzed coupling at the iodine position, followed by reduction of the nitro group and subsequent intramolecular cyclization to form a heterocyclic ring system. This approach would enable the rapid assembly of complex heterocyclic scaffolds from a single, readily available starting material.

Building Block for the Construction of Highly Substituted Aromatic and Heteroaromatic Systems

The synthesis of highly substituted aromatic and heteroaromatic compounds is of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This compound serves as an excellent starting point for accessing such structures.

The sequential cross-coupling reactions at the iodo and bromo positions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups. The nitro group can be readily converted into other functional groups, such as amines, azides, or halides, further expanding the diversity of accessible structures. For example, reduction of the nitro group to an amine, followed by diazotization and Sandmeyer reaction, can introduce a range of different functionalities at that position.

This step-wise functionalization strategy enables the synthesis of polysubstituted benzene (B151609) rings with precise control over the substitution pattern. Moreover, the resulting highly functionalized aromatic compounds can serve as key intermediates for the synthesis of more complex polycyclic aromatic hydrocarbons or heteroaromatic systems through subsequent annulation reactions.

Precursor in the Development of Novel Synthetic Methodologies

The unique reactivity profile of this compound makes it a valuable tool for the development and validation of new synthetic methods. The presence of multiple, differentially reactive functional groups allows for the testing of selectivity and efficiency of novel catalytic systems and reaction conditions.

For example, a new palladium catalyst designed for selective C-I bond activation over C-Br bond activation could be tested using this substrate. The ability to selectively functionalize one halide in the presence of the other would demonstrate the utility and selectivity of the new catalyst. Similarly, new methods for the reduction of nitro groups in the presence of sensitive functional groups could be evaluated using this compound.

The development of new synthetic methodologies that can tolerate a wide range of functional groups is a crucial area of research in organic chemistry. The use of complex and highly functionalized starting materials like this compound is essential for demonstrating the broad applicability and robustness of these new methods.

Utility in the Preparation of Diverse Molecular Libraries for Research Purposes

The generation of diverse molecular libraries is a cornerstone of modern drug discovery and chemical biology research. These libraries, containing a wide variety of structurally distinct compounds, are screened for biological activity to identify new lead compounds for drug development.

The trifunctional nature of this compound makes it an ideal scaffold for the construction of such libraries. By systematically varying the substituents introduced at the three reactive positions, a large and diverse library of compounds can be rapidly synthesized. For example, a library could be generated by reacting the starting material with a set of different boronic acids in a Suzuki coupling at the iodo position, followed by another set of coupling partners at the bromo position, and finally, a variety of transformations on the nitro group.

This combinatorial approach allows for the efficient exploration of a large chemical space, increasing the probability of discovering compounds with desired biological activities. The resulting libraries of highly substituted aromatic compounds would be valuable resources for screening against a wide range of biological targets.

Application in the Controlled Assembly of Functional Organic Materials

Functional organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), are at the forefront of materials science research. The properties of these materials are highly dependent on their molecular structure and intermolecular interactions.

The ability to precisely control the substitution pattern of aromatic compounds is crucial for tuning their electronic and photophysical properties. This compound provides a versatile platform for the synthesis of tailored organic materials. By introducing specific electron-donating or electron-withdrawing groups at the different positions of the benzene ring, the energy levels of the resulting molecules can be fine-tuned.

For instance, the introduction of conjugated substituents through cross-coupling reactions can extend the π-system of the molecule, leading to red-shifted absorption and emission spectra, which is desirable for applications in OLEDs and OPVs. The controlled assembly of these functionalized molecules into well-ordered thin films can further enhance the performance of organic electronic devices. The versatility of this compound makes it a promising precursor for the development of new and improved functional organic materials.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of methyl 5-bromo-2-iodo-3-nitrobenzoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify substituent positions. For example, the nitro group (meta-director) deshields adjacent protons, while bromine and iodine influence chemical shifts due to their electronegativity and steric effects. Compare observed shifts to structurally similar compounds (e.g., methyl 5-bromo-2-methoxybenzoate in ).

- Infrared (IR) Spectroscopy : Confirm the presence of ester (C=O stretch ~1700 cm), nitro (asymmetric stretch ~1520 cm), and aromatic C-Br/I bonds (~500-700 cm) .

- Mass Spectrometry (MS) : Analyze molecular ion peaks and fragmentation patterns to verify molecular weight (M ≈ 399.94 g/mol) and halogen isotope patterns.

Q. How can this compound be synthesized, and what purification methods are recommended?

- Methodological Answer :

- Synthesis : Start with 3-nitrobenzoic acid. Sequential halogenation via electrophilic substitution: bromination (Br/FeBr) at position 5, followed by iodination (I/HNO) at position 2. Esterify using methanol and HSO .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate halogenated byproducts. Recrystallization in ethanol may optimize purity, but test solubility due to nitro group polarity .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves and safety goggles; avoid inhalation due to potential nitro group toxicity. Store in a dark, cool environment (<4°C) to prevent iodine sublimation and nitro group degradation .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Halogenated waste requires segregation for incineration .

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in further functionalization reactions?

- Methodological Answer :

- Mechanistic Insight : The nitro group is a strong meta-director. In electrophilic substitution (e.g., sulfonation), new groups will preferentially occupy the meta position relative to the nitro group. However, steric hindrance from bromine/iodine may alter reactivity. Computational modeling (DFT) can predict preferred sites .

- Experimental Validation : Perform nitration or sulfonation reactions and analyze regioselectivity via HPLC or NMR. Compare results to theoretical predictions .

Q. What challenges arise in analyzing competing reaction pathways during nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Competing Pathways : Iodine’s superior leaving-group ability may dominate SNAr at position 2, but steric hindrance from the ester group could suppress reactivity. Use kinetic studies (e.g., varying nucleophile concentration) to quantify pathway dominance.

- Detection : Monitor reaction progress via TLC and isolate intermediates (e.g., using preparative HPLC). Characterize products via NMR to confirm substitution sites .

Q. How can crystallographic data resolve ambiguities in structural elucidation?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Use software like ORTEP-3 to model thermal ellipsoids and validate bond angles/distances. Compare to databases (e.g., Cambridge Structural Database) for halogen-π interactions .

- Case Study : For methyl 2-bromo-5-methoxybenzoate, crystallography confirmed the ester group’s planar configuration, a feature likely conserved in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.